molecular formula C32H41N5O5 B128735 Ergocryptinine CAS No. 511-10-4

Ergocryptinine

Cat. No. B128735
CAS RN: 511-10-4
M. Wt: 575.7 g/mol
InChI Key: YDOTUXAWKBPQJW-JJANYQHSSA-N
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Description

Ergocryptinine Description

Ergocryptinine is a peptide ergot alkaloid that has been isolated from the ergot sclerotia of the parasitic fungus Claviceps purpurea. It is notable for containing the amino acid norleucine. The structure of ergocryptinine was elucidated using NMR and mass spectral data, and its confirmation came from X-ray crystallography. This compound is one of several ergopeptinines, which include ergoladinine and alpha-ergokryptinine, and it shares structural similarities with these related compounds .

Synthesis Analysis

The synthesis of ergocryptinine, as part of the ergotoxine-group of alkaloids, has been described in the literature. The syntheses of ergocristine, alpha- and beta-ergokryptine, and ergocornine have been achieved using starting materials with known stereochemistry. This approach has allowed for the determination of the absolute configurations at specific positions in the peptide part of these molecules, which was not possible to deduce from analytical data alone. All ergot alkaloids of the peptide type are found to possess the same stereochemical structure .

Molecular Structure Analysis

The molecular structure of ergocryptinine has been determined through crystallography, which provided the first X-ray structure of a natural secondary metabolite containing norleucine. The conformation of ergocryptinine was compared with other ergopeptinines, revealing insights into the structural characteristics of these ergot alkaloids .

Chemical Reactions Analysis

While the specific chemical reactions of ergocryptinine have not been detailed in the provided papers, the biosynthesis of related thiohistidine derivatives like ergothioneine has been extensively studied. Ergothioneine biosynthesis involves the trimethylation of the alpha-amino group of histidine and an oxidative sulfurization reaction. These reactions are catalyzed by methyltransferases and iron(II)-dependent enzymes, respectively . Although these reactions are not directly related to ergocryptinine, they provide a context for understanding the types of chemical modifications that occur in the biosynthesis of related ergot alkaloids.

Physical and Chemical Properties Analysis

The physical and chemical properties of ergocryptinine are not explicitly discussed in the provided papers. However, the properties of ergothioneine, a related compound, have been well-characterized. Ergothioneine is a sulfur-containing amino acid with potent antioxidant activities. It is synthesized by microbes and is not produced by plants and animals, which acquire it through their diet. Ergothioneine has been recognized for its cytoprotective status and its potential therapeutic value as an antioxidant . These properties of ergothioneine may offer some insight into the behavior of ergocryptinine, given their structural similarities and shared biosynthetic pathways.

Scientific Research Applications

Vasoactive Effects

Ergocryptinine, an (S)-epimer of ergot alkaloids, exhibits vasoactive properties, contrary to previous beliefs of being biologically inactive. Research demonstrates that ergocryptinine produces a concentration-dependent arterial contractile response, similar to the (R)-epimers of ergot alkaloids, challenging the assumption of its harmlessness and underscoring the need for monitoring its levels in human and animal diets (Cherewyk et al., 2020).

Interaction with Dopaminergic Receptors

Ergocryptine, another ergot alkaloid closely related to ergocryptinine, has been shown to interact with D2-type dopaminergic receptors. This interaction stimulates the release of dopamine from central nerve endings, as evidenced by studies using rat striatal synaptosomes (Rowell & Larson, 1999).

Inhibition of Pituitary Tumor Growth

Although not directly related to ergocryptinine, research has indicated that ergocryptine, an ergot alkaloid, had no significant effect on the regression or inhibition of prolactin- and growth hormone-secreting pituitary tumor growth in rats, in contrast to other ergot alkaloids like ergocornine or ergonovine (Quadri, Lu, & Meites, 1972).

Epimerization in Solvents

Studies have also focused on the epimerization of ergopeptine alkaloids, such as ergocryptine, in various solvents. This research is crucial as it affects the stability and biological activity of these compounds in experimental settings. It was found that ergocryptine shows different rates of epimerization depending on the solvent used (Smith & Shappell, 2002).

Biochemical and Physiological Changes

Ergot alkaloids like ergocryptine have been studied for their biochemical and physiological effects in various contexts, such as their impact on the intermediate lobe of the rat pituitary gland, demonstrating a decrease in activity in this gland (Beaulieu et al., 1984).

Safety And Hazards

Ergocryptinine is toxic if swallowed and fatal if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . In case of inhalation, the person should be moved to fresh air and kept comfortable for breathing .

properties

IUPAC Name

(6aR,9S)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38)/t20-,24+,25-,26-,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOTUXAWKBPQJW-JJANYQHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00891859
Record name Ergocryptinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ergocryptinine

CAS RN

511-10-4
Record name Ergocryptinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511-10-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ergocryptinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ergocryptinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8α)-12'-hydroxy-5'α-isobutyl-2'-isopropylergotaman-3',6',18-trione
Source European Chemicals Agency (ECHA)
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Record name ERGOCRYPTININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/919K69S85N
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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